1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene 1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1099597-38-2
VCID: VC2649149
InChI: InChI=1S/C9H5F7/c10-7-2-1-5(4-8(11,12)13)3-6(7)9(14,15)16/h1-3H,4H2
SMILES: C1=CC(=C(C=C1CC(F)(F)F)C(F)(F)F)F
Molecular Formula: C9H5F7
Molecular Weight: 246.12 g/mol

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene

CAS No.: 1099597-38-2

Cat. No.: VC2649149

Molecular Formula: C9H5F7

Molecular Weight: 246.12 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene - 1099597-38-2

Specification

CAS No. 1099597-38-2
Molecular Formula C9H5F7
Molecular Weight 246.12 g/mol
IUPAC Name 1-fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene
Standard InChI InChI=1S/C9H5F7/c10-7-2-1-5(4-8(11,12)13)3-6(7)9(14,15)16/h1-3H,4H2
Standard InChI Key YSKYCMMBVCKTEY-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CC(F)(F)F)C(F)(F)F)F
Canonical SMILES C1=CC(=C(C=C1CC(F)(F)F)C(F)(F)F)F

Introduction

Basic Chemical Information

Chemical Identity

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is an organofluorine compound characterized by a benzene ring with three fluorine-containing substituents strategically positioned around the aromatic core. The compound features a fluorine atom directly attached to the benzene ring at position 1, a trifluoromethyl group at position 2, and a 2,2,2-trifluoroethyl group at position 4 .

PropertyValue
CAS Registry Number1099597-38-2
Molecular FormulaC₉H₅F₇
Molecular Weight246.12 g/mol
IUPAC Name1-fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene
Chemical ClassFluorinated aromatic compound

The compound contains a total of seven fluorine atoms distributed across three functional groups, contributing to its distinct chemical properties and potential applications in various research contexts .

Structural Characteristics

The molecular structure of 1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene features a benzene core with three fluorinated substituents arranged in a specific pattern . This arrangement creates a unique electronic distribution that influences the compound's reactivity and physical properties.

Structural IdentifierValue
InChIInChI=1S/C9H5F7/c10-7-2-1-5(4-8(11,12)13)3-6(7)9(14,15)16/h1-3H,4H2
InChIKeyYSKYCMMBVCKTEY-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1CC(F)(F)F)C(F)(F)F)F

The presence of multiple electron-withdrawing fluorine atoms creates a polarized electronic structure that contributes to the compound's chemical behavior and potential applications in research settings.

Physical and Chemical Properties

Physical Properties

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene exists as a distinct chemical entity with physical properties influenced by its high fluorine content. The presence of multiple fluorine atoms in the molecular structure contributes to specific characteristics that distinguish it from non-fluorinated aromatic compounds.

While detailed experimental physical property data is limited in the current literature, the compound's properties can be partially understood through analysis of its structure and comparison with similar fluorinated aromatics. The high fluorine content typically confers increased lipophilicity, decreased boiling point compared to hydrocarbon analogs, and potential for unique intermolecular interactions.

Chemical Reactivity

The chemical reactivity of 1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is predominantly influenced by the electron-withdrawing effects of its fluorine substituents. The presence of multiple fluorine atoms, particularly in the trifluoromethyl and trifluoroethyl groups, creates an electron-deficient aromatic system with distinct reactivity patterns.

The compound's reactivity is characterized by:

  • Reduced nucleophilicity of the aromatic ring due to electron-withdrawing fluorine substituents

  • Potential for directed metallation chemistry guided by the fluorine substituents

  • Stability toward oxidative conditions compared to non-fluorinated analogs

  • Potential for cross-coupling reactions at specific positions depending on reaction conditions

The exact reactivity profile requires further experimental investigation, but these properties make it a valuable compound for specialized organic synthesis applications.

Synthesis and Preparation Methods

Laboratory Considerations

Laboratory preparation of 1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene requires careful consideration of reagent compatibility, reaction conditions, and safety precautions due to the reactive nature of fluorinating agents. The synthesis typically demands specialized equipment and expertise in handling air-sensitive reagents and potentially hazardous intermediates.

Research laboratories undertaking the synthesis of this compound should implement appropriate safety measures, including the use of fume hoods, personal protective equipment, and proper waste disposal protocols to manage the risks associated with fluorination chemistry .

Applications and Research Relevance

Hazard CategoryClassification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory System)

These classifications indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation upon exposure .

SupplierLocation
Wuhan Chemwish Technology Co., Ltd.China
Absin Bioscience Inc.International
Matrix ScientificUnited States
Manchester OrganicsUnited Kingdom
AK Scientific, Inc.United States
Vulcan ChemInternational

These suppliers provide the compound primarily for research and development purposes, with restrictions limiting its use to technically qualified individuals in appropriate laboratory settings .

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